molecular formula C6H10O2S B12769615 Ethyl 3-(methylthio)-(Z)-2-propenoate CAS No. 136115-66-7

Ethyl 3-(methylthio)-(Z)-2-propenoate

Cat. No.: B12769615
CAS No.: 136115-66-7
M. Wt: 146.21 g/mol
InChI Key: DNNJFSSUXIAKAI-PLNGDYQASA-N
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Description

Ethyl 3-(methylthio)-(Z)-2-propenoate is a high-value chemical standard for researchers in flavor and fragrance chemistry. This compound, with the CAS Registry Number 136115-66-7 , is characterized as the Z-stereoisomer of a sulfur-containing ester . It is a colorless to clear liquid with a reported boiling point of approximately 200-202 °C and a flash point of around 83 °C . Its primary research value lies in its organoleptic properties, as it is described as having a "sweet onion" odor . It is identified as a volatile component in natural products, occurring in fruits such as yellow passion fruit, pineapple, and pear . As a flavoring agent, it is listed under FEMA 4563 and JECFA 1915 . Research applications include its use as an analytical standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of aroma compounds in food matrices . It is essential for studies aiming to understand the complex volatile profiles of fruits and the contribution of specific sulfur-containing compounds to overall flavor . Scientists also utilize this compound in sensory studies to investigate the relationship between chemical structure (specifically Z-configuration) and olfactory perception. This product is classified as a flavoring agent and is for research use only. It is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

CAS No.

136115-66-7

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

ethyl (Z)-3-methylsulfanylprop-2-enoate

InChI

InChI=1S/C6H10O2S/c1-3-8-6(7)4-5-9-2/h4-5H,3H2,1-2H3/b5-4-

InChI Key

DNNJFSSUXIAKAI-PLNGDYQASA-N

Isomeric SMILES

CCOC(=O)/C=C\SC

Canonical SMILES

CCOC(=O)C=CSC

density

1.081-1.090

physical_description

Clear colourless liquid;  Acrid sweet onion-like aroma

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification Reaction: : One common method for synthesizing Ethyl 3-(methylthio)-(Z)-2-propenoate involves the esterification of 3-(methylthio)propenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

  • Michael Addition: : Another synthetic route involves the Michael addition of methylthiol to ethyl acrylate. This reaction is catalyzed by a base such as sodium methoxide and is conducted under an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and stringent control of reaction conditions, such as temperature and pressure, ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 3-(methylthio)-(Z)-2-propenoate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Amines, alcohols, often in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Amides, other esters.

Scientific Research Applications

Flavor Chemistry

Food Flavoring Agent
Ethyl 3-(methylthio)-(Z)-2-propenoate is recognized for its fruity and sulfurous aroma, often described as reminiscent of pineapple. It plays a crucial role in the flavor profiles of various foods:

  • Detection in Foods : This compound has been identified in alcoholic beverages, Asian pears, and other fruits. Its presence can serve as a potential biomarker for the consumption of these foods, indicating its significance in food science and flavor analysis .
  • Research Case Study : A study conducted by Du et al. (2011) investigated sulfur volatiles in strawberries, highlighting the role of this compound among newly identified compounds that evolve during fruit maturation. The findings suggest that this compound significantly impacts the flavor and aroma profiles of strawberries as they ripen .

Agricultural Applications

Pest Management
Research indicates that this compound may have applications in pest management strategies due to its potential as a natural insect repellent. The compound's unique odor can deter certain pests, making it a candidate for developing eco-friendly pest control solutions.

Analytical Techniques

Flavor Analysis Methods
The analysis of this compound in various matrices employs advanced techniques such as:

  • Headspace Solid-Phase Microextraction (HS-SPME) : This method is used to extract volatile compounds from food samples for subsequent analysis via gas chromatography-mass spectrometry (GC-MS). Studies have utilized HS-SPME to characterize the volatile sulfur compounds in different liquors, revealing the complex aroma profiles contributed by compounds like this compound .

Regulatory Status and Safety

This compound is recognized under food safety regulations as a Generally Recognized As Safe (GRAS) substance when used within specified limits. Its safety profile has been evaluated through various toxicological studies, ensuring its suitability for use in food products.

Mechanism of Action

The mechanism by which Ethyl 3-(methylthio)-(Z)-2-propenoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes and proteins through its sulfur atom, forming covalent bonds or undergoing redox reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the ester group and the electron-donating effects of the methylthio group, which modulate its chemical behavior.

Comparison with Similar Compounds

Stereoisomer: Ethyl 3-(Methylthio)-(E)-2-propenoate

  • Structural Differences : The (E)-isomer differs in the spatial arrangement of the methylthio (–SCH₃) and ethoxycarbonyl (–COOEt) groups across the double bond.
  • Physical Properties : Both isomers have nearly identical hydrophobicity (logP ≈ 1.036), suggesting similar solubility in organic solvents .
  • Biological Activity : The (Z)-isomer is specifically implicated in antifungal activity against Rhizopus microspores in rice root bacteria, while the (E)-isomer’s role remains less studied .
  • Regulatory Status : Both isomers are classified under JECFA as flavoring agents with comparable safety margins .

Ethyl 3-(4-Methoxyphenyl)-2-propenoate Derivatives

  • Example : (Z)-Ethyl 3-(4-methoxyphenyl)acrylate (CAS: 51507-22-3) features a methoxyphenyl substituent instead of a methylthio group.
  • Molecular Weight : Higher (206.24 g/mol) due to the aromatic substitution .
  • Applications : Used in pharmaceuticals and fragrance industries, contrasting with the sulfurous flavor profile of the methylthio analog .

Pesticide-Related Ethyl Esters

  • Example : Chlozolinate (ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-5-oxazolidinecarboxylate) shares an ester backbone but incorporates heterocyclic and halogenated groups.
  • Functional Differences: The methylthio group in Ethyl 3-(methylthio)-(Z)-2-propenoate enhances volatility and aroma, whereas chlorine atoms in chlozolinate confer pesticidal activity .

Comparative Data Tables

Table 1: Physical and Regulatory Properties

Compound CAS Number logP Molecular Weight (g/mol) Primary Use Safety Margin (JECFA)
This compound 15904-85-5 1.036 146.21 Flavoring agent 280
Ethyl 3-(methylthio)-(E)-2-propenoate 15904-84-4 1.036 146.21 Flavoring agent 280
(Z)-Ethyl 3-(4-methoxyphenyl)acrylate 51507-22-3 N/A 206.24 Pharmaceutical intermediate N/A

Key Research Findings

  • Natural Occurrence: Ethyl 3-(methylthio)-(E)-2-propenoate is detected in pear fruits during storage, with concentrations varying by storage conditions (32.55–80.42 µg/kg) .
  • Synthetic Relevance: Analogous compounds, such as ethyl 3-(pyridin-4-yl)acrylate, are synthesized for drug discovery, emphasizing the versatility of propenoate esters in organic chemistry .
  • Toxicity Profile : The (Z)-isomer’s safety margin (280) is deemed adequate by JECFA, though lower than the historical threshold of 1000, reflecting nuanced risk assessment for sulfur-containing flavorants .

Q & A

How can researchers optimize the synthesis of Ethyl 3-(methylthio)-(Z)-2-propenoate to improve yield and purity?

Basic Research Question
Synthetic optimization requires careful selection of reaction conditions and catalysts. For α,β-unsaturated esters like this compound, halogen exchange (e.g., Finkelstein-type reactions) can enhance reactivity in alkylation steps, though electron-withdrawing substituents may complicate dibenzylation . Key steps include:

  • Temperature control : Reactions conducted under argon at room temperature minimize side products.
  • Catalyst selection : Potassium iodide improves nucleophilic substitution efficiency.
  • Monitoring : Thin-layer chromatography (TLC) ensures reaction progress.

Advanced Consideration : Stereochemical control (Z vs. E isomer) during synthesis remains challenging. Chiral auxiliaries or asymmetric catalysis could be explored, but no direct evidence exists for this compound.

What analytical techniques are most effective for quantifying this compound in biological matrices?

Basic Research Question
Gas chromatography-mass spectrometry (GC-MS) is widely used for volatile esters. For example, in pear and grape studies, this compound (and its E-isomer) was detected via GC-MS with solid-phase microextraction (SPME) .

  • Sample preparation : Homogenize tissues in methanol, centrifuge, and filter.
  • Calibration : Use internal standards (e.g., deuterated analogs) to account for matrix effects.

Advanced Consideration : Co-elution of stereoisomers may require chiral columns or derivatization. Data contradictions between studies (e.g., storage conditions affecting concentrations) highlight the need for method validation using spike-recovery experiments .

How does the stereochemistry (Z vs. E) of Ethyl 3-(methylthio)-2-propenoate influence its reactivity and biological activity?

Advanced Research Question
While the Z-isomer is less studied, the E-isomer is reported in natural sources like pears and grapes . Differences in reactivity may arise from steric hindrance or dipole alignment:

  • Reactivity : Z-isomers may exhibit slower nucleophilic addition due to hindered access to the β-carbon.
  • Biological activity : Odor thresholds or enzyme interactions (e.g., in fruit ripening) could differ. Comparative studies using synthesized pure isomers are needed.

What experimental designs are critical for studying the stability of this compound?

Basic Research Question
Stability studies should assess:

  • Temperature : Accelerated degradation tests at 40°C, 60°C, and 80°C.
  • pH : Buffer solutions (pH 3–9) to mimic biological or environmental conditions.
  • Light exposure : UV-Vis irradiation to test photodegradation.

Advanced Consideration : Stability data gaps in SDSs necessitate empirical testing. High-performance liquid chromatography (HPLC) with photodiode array detection can track degradation products.

How can researchers resolve contradictions in reported concentrations of this compound across plant species?

Advanced Research Question
Discrepancies (e.g., higher levels in refrigerated vs. cellar-stored pears ) may stem from:

  • Extraction variability : Standardize protocols (e.g., SPME fiber type, extraction time).
  • Biosynthetic triggers : Measure ethylene release and gene expression linked to ester synthesis.
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across conditions .

What safety protocols are essential when handling this compound in lab settings?

Basic Research Question
Despite limited toxicity data , general precautions include:

  • PPE : Chemical-resistant gloves (nitrile) and OV/AG/P99 respirators for vapor exposure.
  • Ventilation : Fume hoods for synthesis or high-concentration work.
  • Waste management : Avoid drainage systems; use halogenated solvent waste containers.

How can computational modeling aid in predicting the physicochemical properties of this compound?

Advanced Research Question
Quantum mechanical calculations (e.g., DFT) can estimate:

  • log P : Partition coefficient for bioavailability predictions.
  • Reactivity descriptors : Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites.
    Validate models with experimental data (e.g., GC retention indices ).

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